molecular formula C15H17NO2S B5884651 Glycin-n-amylester

Glycin-n-amylester

Cat. No.: B5884651
M. Wt: 275.4 g/mol
InChI Key: YJAUJELHIOXUDS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Glycine is a nonessential amino acid that plays a significant role in various metabolic functions, antioxidative reactions, and neurological functions . Glycin-n-amylester is used in various chemical and biological applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of glycin-n-amylester typically involves the esterification of glycine with n-amyl alcohol. The reaction is usually catalyzed by an acid, such as sulfuric acid or hydrochloric acid, under reflux conditions. The general reaction can be represented as follows:

Glycine+n-Amyl AlcoholAcid CatalystThis compound+Water\text{Glycine} + \text{n-Amyl Alcohol} \xrightarrow{\text{Acid Catalyst}} \text{this compound} + \text{Water} Glycine+n-Amyl AlcoholAcid Catalyst​this compound+Water

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of immobilized enzymes as catalysts is also explored to achieve higher selectivity and milder reaction conditions .

Chemical Reactions Analysis

Types of Reactions

Glycin-n-amylester undergoes various chemical reactions, including:

    Hydrolysis: The ester bond can be hydrolyzed in the presence of water and an acid or base catalyst, yielding glycine and n-amyl alcohol.

    Transesterification: The ester can react with another alcohol in the presence of an acid or base catalyst to form a different ester.

    Oxidation: Under oxidative conditions, the ester group can be oxidized to form corresponding carboxylic acids.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.

    Transesterification: Acidic or basic catalysts, such as sulfuric acid or sodium methoxide.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Major Products Formed

    Hydrolysis: Glycine and n-amyl alcohol.

    Transesterification: Different esters depending on the alcohol used.

    Oxidation: Corresponding carboxylic acids.

Scientific Research Applications

Glycin-n-amylester has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    Glycine Ethyl Ester: Another ester derivative of glycine, used in similar applications but with different physical and chemical properties.

    Glycine Methyl Ester: A smaller ester derivative, often used in peptide synthesis and other organic reactions.

    Alanine Esters: Esters of alanine, another amino acid, with similar applications but different reactivity and properties.

Uniqueness

Glycin-n-amylester is unique due to its specific ester group, which imparts distinct solubility, reactivity, and biological activity compared to other glycine esters. Its longer alkyl chain can influence its interaction with biological membranes and enzymes, making it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

ethyl 2-(2,6-dimethylquinolin-4-yl)sulfanylacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO2S/c1-4-18-15(17)9-19-14-8-11(3)16-13-6-5-10(2)7-12(13)14/h5-8H,4,9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJAUJELHIOXUDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CSC1=C2C=C(C=CC2=NC(=C1)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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